Endobon® Xenograft Granules: A Technical Compositional Analysis
Endobon® Xenograft Granules: A Technical Compositional Analysis
Endobon® xenograft granules are a sterile, biocompatible bone grafting material derived from bovine sources. This technical guide provides an in-depth analysis of the composition, manufacturing, and material properties of Endobon®, tailored for researchers, scientists, and drug development professionals.
Core Composition and Physicochemical Properties
Endobon® is a natural hydroxyapatite ceramic derived from cancellous bovine bone.[1][2][3] Its composition and structure are meticulously engineered through a specialized manufacturing process to ensure safety and efficacy as an osseoconductive scaffold for bone regeneration.
Elemental and Chemical Composition
The primary constituent of Endobon® is hydroxyapatite, a calcium phosphate ceramic with the chemical formula Ca5(PO4)3(OH).[4] A semi-quantitative analysis by Energy-Dispersive Spectrometry (EDS) has detailed its elemental makeup, which is presented in the table below.[4] Further analysis using X-ray Diffraction (XRD) and Fourier-Transform Infrared (FTIR) spectroscopy has identified the material as being predominantly hydroxyapatite, with the presence of a minor phase of approximately 1-2% calcium oxide (CaO).[5] The FTIR analysis also indicates that the apatite structure is carbonate-substituted, which more closely mimics the composition of natural bone.[5]
Table 1: Elemental Composition of Endobon® Xenograft Granules
| Element | Weight Percentage (Wt%) | Atomic Percentage (At%) |
|---|---|---|
| Calcium (Ca) | 68.2 | 61.3 |
| Phosphorus (P) | 28.2 | 30.6 |
| Sodium (Na) | 1.6 | 2.5 |
| Silicon (Si) | 0.6 | 0.7 |
| Magnesium (Mg) | 0.3 | 0.4 |
| Chlorine (Cl) | 0.0 | 0.0 |
Data sourced from a 2011 FDA 510(k) premarket notification.[4]
Physical and Morphological Properties
Endobon® is supplied as granules with defined particle sizes to suit various clinical applications.[6][7] The granules possess a porous structure characterized by interconnecting micro- and macropores, a feature that is crucial for its osseoconductive properties, facilitating vascular ingrowth and bony integration.[1][6][7]
Table 2: Physical Properties of Endobon® Xenograft Granules
| Property | Specification |
|---|---|
| Particle Size | Small Granules: 500–1000 µm[6][7] |
| Large Granules: 1000–2000 µm[6][7] | |
| Morphology | Granular with interconnecting micro and macro pores[1][6][7] |
| Crystallinity | High, with over 95% hydroxyapatite content after processing[8] |
| Resorbability | Considered essentially non-resorbable for long-term volume stability[1][7][9] |
Manufacturing and Sterilization Process
The manufacturing process for Endobon® is designed to ensure a high degree of safety and consistency. It involves a multi-step, high-temperature treatment of cancellous bovine bone to completely remove all organic components.[1][3][9][10]
The process begins with the sourcing of bovine cancellous bone, which then undergoes a rigorous deproteinization procedure.[1][3][9][10] This is achieved through a two-step high-temperature process, which includes pyrolysis at temperatures exceeding 900°C, followed by sintering at temperatures above 1200°C.[4][11] This thermal treatment effectively eliminates organic matter, including proteins, fats, and cellular components, thereby removing potential antigens and ensuring protection from bacteria, viruses, and prions.[1][4][9][11] The high sintering temperature also contributes to the high crystallinity of the final hydroxyapatite product, which is linked to its low resorption rate and long-term stability in the defect site.[4]
Biological Mechanism of Action: Osseointegration
Endobon® functions as an osseoconductive scaffold, meaning it provides a framework that supports the growth of new bone.[1] It does not actively induce bone formation but rather facilitates the natural bone healing process. The mechanism of osseointegration on the hydroxyapatite surface of Endobon® involves a cascade of cellular and molecular events.
Upon implantation, the granule surfaces are immediately coated with blood proteins, which mediate the attachment of mesenchymal stem cells and osteoprogenitor cells.[12] These cells then proliferate and differentiate into osteoblasts, the cells responsible for synthesizing new bone matrix.[12] The porous structure of Endobon® allows for the ingrowth of blood vessels, which is essential for supplying nutrients and oxygen to the newly forming tissue.[1][6][7] Over time, new bone is deposited directly onto the surface of the granules, leading to the integration of the graft material into the surrounding bone.[1] Histological studies have shown that Endobon® granules become surrounded by woven and lamellar bone, indicating successful integration.[6]
Methodologies for Material Characterization
The physicochemical properties of Endobon® and similar xenograft materials are evaluated using a suite of standard analytical techniques. These methods provide critical information on the material's morphology, composition, and crystalline structure.
Experimental Protocols
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Scanning Electron Microscopy (SEM):
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Objective: To visualize the surface topography, particle shape, and porous structure of the granules.
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Methodology: Granules are mounted on an aluminum stub using conductive carbon tape and sputter-coated with a thin layer of gold or palladium to ensure conductivity. The samples are then imaged in a high-vacuum SEM chamber using an electron beam to scan the surface. Secondary electrons emitted from the surface are detected to generate a high-resolution image of the topography.
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Energy-Dispersive X-ray Spectroscopy (EDS/EDX):
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Objective: To determine the elemental composition of the material.
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Methodology: This analysis is typically performed in conjunction with SEM. The incident electron beam excites atoms in the sample, causing them to emit characteristic X-rays. An EDS detector measures the energy of these X-rays to identify the elements present and their relative abundance.
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X-ray Diffraction (XRD):
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Objective: To identify the crystalline phases present in the material and to assess its crystallinity.
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Methodology: A powdered sample of the granules is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice of the material at specific angles. The diffraction pattern (a plot of diffracted intensity versus the diffraction angle, 2θ) is then compared to standard diffraction patterns in databases (e.g., JCPDS-ICDD) to identify the crystalline phases (e.g., hydroxyapatite, CaO). The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity.
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Fourier-Transform Infrared Spectroscopy (FTIR):
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Objective: To identify the chemical functional groups present in the material.
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Methodology: A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory. The sample is then exposed to infrared radiation over a range of wavelengths. The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of chemical bonds, allowing for the identification of functional groups such as phosphate (PO43-), hydroxyl (OH-), and carbonate (CO32-).
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References
- 1. impladend.com [impladend.com]
- 2. Effect of Sintering on In Vivo Biological Performance of Chemically Deproteinized Bovine Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. biomet3i.cz [biomet3i.cz]
- 7. zimvie.com.au [zimvie.com.au]
- 8. researchgate.net [researchgate.net]
- 9. Endobon® Xenograft Granules [zimvie.com]
- 10. Characteristics of Sintered Bovine Hydroxyapatite | Scientific.Net [scientific.net]
- 11. zimvie.com [zimvie.com]
- 12. Osseointegration evaluation of an experimental bone graft material based on hydroxyapatite, reinforced with titanium-based particles - PMC [pmc.ncbi.nlm.nih.gov]
